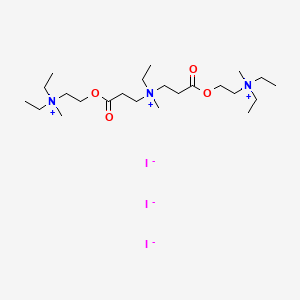
2-Azido-4'-nitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-4’-nitro-1,1’-biphenyl is an organic compound with the molecular formula C12H8N4O2 and a molecular weight of 240.22 g/mol It is characterized by the presence of an azido group (-N3) and a nitro group (-NO2) attached to a biphenyl structure
Preparation Methods
Chemical Reactions Analysis
2-Azido-4’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions for these reactions include reducing agents like H2/Pd-C for reduction, nucleophiles like amines for substitution, and copper catalysts for cycloaddition reactions. Major products formed from these reactions include amino-substituted biphenyls and triazole derivatives.
Scientific Research Applications
2-Azido-4’-nitro-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including triazoles and other nitrogen-containing heterocycles.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with unique properties.
Mechanism of Action
The mechanism of action of 2-Azido-4’-nitro-1,1’-biphenyl involves its reactivity due to the presence of the azido and nitro groups. The azido group can generate reactive intermediates, such as nitrenes, which can interact with various molecular targets, including DNA and proteins . These interactions can lead to modifications of the target molecules, affecting their function and activity. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
2-Azido-4’-nitro-1,1’-biphenyl can be compared with other azido-substituted biphenyl compounds, such as:
4’-Azido-1,1’-biphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Azido-4’-amino-1,1’-biphenyl:
2-Azido-4’-methoxy-1,1’-biphenyl: Contains a methoxy group (-OCH3) instead of a nitro group, affecting its chemical properties and reactivity.
The uniqueness of 2-Azido-4’-nitro-1,1’-biphenyl lies in the combination of the azido and nitro groups, which confer distinct reactivity and potential for diverse applications.
Properties
CAS No. |
14191-25-4 |
|---|---|
Molecular Formula |
C12H8N4O2 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
1-azido-2-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C12H8N4O2/c13-15-14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)16(17)18/h1-8H |
InChI Key |
BGFSRQLXBXRFIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione](/img/structure/B13740190.png)
![2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol](/img/structure/B13740191.png)
![Dihydromorphinon-N-oxyd-ditartarat [German]](/img/structure/B13740197.png)








![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)

![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)
